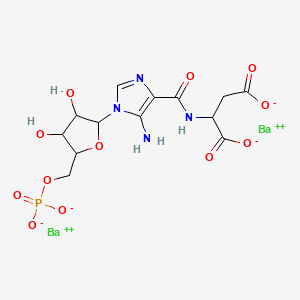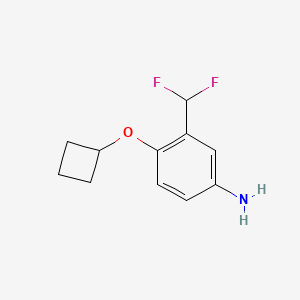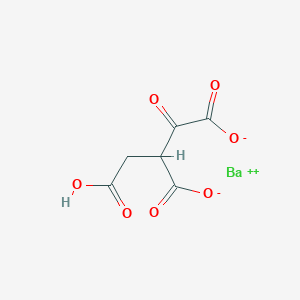
6-Hydrazino-m-toluenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a hydrazinyl group at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-3-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 3-methylbenzenesulfonic acid followed by the introduction of a hydrazinyl group. The reaction typically involves the following steps:
Sulfonation: 3-Methylbenzenesulfonic acid is treated with sulfuric acid to introduce the sulfonic acid group.
Hydrazinylation: The sulfonated product is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.
Industrial Production Methods
In industrial settings, the production of 4-hydrazinyl-3-methylbenzenesulfonic acid involves large-scale sulfonation and hydrazinylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Sulfonamide derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-3-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-hydrazinyl-3-methylbenzenesulfonic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinylbenzenesulfonic acid: Lacks the methyl group at the third position.
3-Methylbenzenesulfonic acid: Lacks the hydrazinyl group at the fourth position.
4-Amino-3-methylbenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group.
Uniqueness
4-Hydrazinyl-3-methylbenzenesulfonic acid is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
98-41-9 |
|---|---|
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
4-hydrazinyl-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-5-4-6(13(10,11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3,(H,10,11,12) |
Clé InChI |
FLXYPZWCPSJVEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)













